4-Hydroxy-1-methyl-2-quinolone
Description
Historical Context of Quinolone Scaffold Research
The journey of quinolone research began in the early 1960s with the serendipitous discovery of nalidixic acid. This initial breakthrough laid the groundwork for the development of a vast family of synthetic antibacterial agents. mdpi.com Subsequent modifications to the fundamental quinolone structure led to the emergence of fluoroquinolones, which exhibited a broader spectrum of activity and improved potency. researchgate.net This historical progression has established the quinolone scaffold as a cornerstone in the development of antimicrobial drugs and has spurred further investigation into the therapeutic potential of its various analogues. researchgate.net
Significance of 4-Hydroxy-1-methyl-2-quinolone as a Privileged Structure in Medicinal Chemistry and Related Fields
The 4-hydroxy-2-quinolone core, of which this compound is a key example, is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.com This designation stems from its ability to bind to multiple biological targets, leading to a broad spectrum of pharmacological activities. mdpi.commdpi.com Derivatives of this scaffold have demonstrated a remarkable range of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antioxidant properties. mdpi.comarabjchem.org
The versatility of this compound is further highlighted by its extensive use as a chemical intermediate. It serves as a fundamental building block for the synthesis of more complex molecules and fused heterocyclic systems. nih.govlookchem.comrsc.org Its reactivity allows for various chemical modifications, enabling the creation of extensive libraries of compounds for biological screening. arabjchem.orgresearchgate.net
Below is a table detailing some of the fundamental physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1677-46-9 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Melting Point | 269-271 °C |
| Appearance | Powder |
Note: The data in this table is compiled from multiple sources. sigmaaldrich.compharmaffiliates.comnih.gov
Current Research Frontiers and Emerging Trends for this compound
Contemporary research on this compound is expanding beyond its traditional applications. A significant emerging trend is the development of multi-target agents, where derivatives are designed to interact with multiple biological pathways simultaneously to achieve enhanced therapeutic effects. mdpi.com
Another frontier is its application in materials science and analytical chemistry. The unique fluorescent properties of the quinolone scaffold are being harnessed to create fluorescent probes for biological imaging, allowing for the real-time visualization of cellular processes. chemimpex.com Furthermore, its ability to chelate metal ions is being explored in the development of new materials and for use as a reagent in analytical methods. chemimpex.com
Recent synthetic advancements include the use of this compound in acid-catalyzed tandem reactions to construct complex pyrano[3,2-c]quinolone and furo[3,2-c]quinolone frameworks, opening avenues for novel molecular architectures with potential biological activities. rsc.org Research is also focused on its potential as an antioxidant, with studies investigating its efficacy in applications such as preserving lubricating greases. scirp.org
Scope and Academic Focus of Investigations on this compound
The academic interest in this compound is primarily centered on its synthetic utility and the exploration of the biological activities of its derivatives. arabjchem.orgnih.govresearchgate.net A significant body of research is dedicated to developing novel and efficient synthetic routes to this compound and its analogues. mdpi.com
A major focus of these investigations is the establishment of structure-activity relationships (SAR). By systematically modifying the core structure of this compound and evaluating the biological effects of the resulting derivatives, researchers aim to identify the key structural features responsible for specific activities. mdpi.com This knowledge is crucial for the rational design of new and more potent therapeutic agents.
The table below presents selected examples of derivatives synthesized from this compound and their reported biological activities, illustrating the focus of current research.
| Derivative | Biological Activity Investigated | Key Findings |
| Quinolinone–carboxamide compounds (3h and 3s) | Lipoxygenase (LOX) inhibition (anti-inflammatory) | Exhibited the best LOX inhibitory activity with an IC₅₀ of 10 μM. mdpi.com |
| Carboxamide 3g | Multi-target: LOX inhibition and antioxidant | Showed combined activity with an IC₅₀ of 27.5 μM for LOX inhibition and significant antioxidant properties. mdpi.com |
| Quinolinone hybrid with acetylated ferulic acid (11e) | Multi-target: LOX inhibition and antioxidant | Demonstrated an IC₅₀ of 52 μM for LOX inhibition and 97% inhibition of lipid peroxidation. mdpi.com |
| 4-hydroxy-3-(1-hydroxy-2-(n-propylamino)ethyl)-1-methylquinolin-2(1H)-one (III-b1) | Anticancer (against MDA-MB cell line) | Found to be cytotoxic with an IC₅₀ value of 25 µg/mL. innovareacademics.in |
| 4-hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-methylquinolin-2(1H)-one (III-b2) | Anticancer (against MDA-MB cell line) | Found to be cytotoxic with an IC₅₀ value of 25 µg/mL. innovareacademics.in |
| Quinolone acylated arabinose hydrazone derivative 8 | Anticancer (against HCT-116 cell line) and Antibacterial | Showed the best anticancer activity with an IC₅₀ of 23.5 µg/mL and was the only derivative in the study with good antibacterial activity. ekb.eg |
| Quinolinonyl-glycine derivative 10 | Antioxidant (H₂O₂ scavenging) | Exhibited excellent antioxidant activity with an IC₅₀ of 20.92 µg/mL, surpassing the reference standard, ascorbic acid. ekb.eg |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPPPQVXREFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061874 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
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Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-46-9 | |
| Record name | 4-Hydroxy-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Hydroxy-N-methylcarbostyril | |
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| Record name | 4-Hydroxy-1-methyl-2-quinolone | |
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| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
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| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl- | |
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| Record name | 4-hydroxy-1-methyl-2-quinolone | |
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| Record name | 4-HYDROXY-N-METHYLCARBOSTYRIL | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the 4-Hydroxy-1-methyl-2-quinolone Core
The construction of the fundamental this compound skeleton can be achieved through several established methods. These routes often begin with readily available starting materials and proceed through condensation and cyclization reactions.
Classical Condensation and Cyclization Approaches
Traditional methods for synthesizing the 4-hydroxy-2-quinolone scaffold, which can be subsequently N-methylated, often rely on thermal cyclization reactions. The Conrad-Limpach-Knorr synthesis, for example, involves the condensation of anilines with β-ketoesters. mdpi.comwikipedia.org Depending on the reaction conditions, this can yield either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.org Specifically, heating an aniline (B41778) with a β-ketoester at elevated temperatures (around 250 °C) typically leads to the formation of a 4-quinolone. mdpi.comwikipedia.org Another classical approach is the Gould-Jacobs reaction, which utilizes the reaction of anilines with acyl malonic esters or alkoxymethyl malonic acid esters to form quinolone derivatives. mdpi.com
The synthesis of 4-hydroxyquinolin-2(1H)-one, a precursor to the N-methylated target compound, can also be achieved by reacting anilines with malonic acid derivatives. For instance, the reaction of anilines with excess diethylmalonate can produce N,N-diarylmalonamide derivatives, which are then cyclized using polyphosphoric acid (PPA) to yield 4-hydroxyquinolin-2(1H)-one. mdpi.com Similarly, the condensation of anilines with malonic acid in the presence of a condensing agent like phosphorus oxychloride and zinc chloride has been reported. mdpi.com However, these classical methods can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. mdpi.comrsc.org
A two-step synthesis for 4-hydroxy-1-substituted quinolin-2(1H)-ones involves first the reaction of anthranilic acid with dimethylsulfate or diethylsulfate in the presence of sodium hydroxide. The resulting N-methyl or N-ethyl anthranilic acid is then heated with acetic anhydride (B1165640) to induce cyclization. royalsocietypublishing.org
Microwave-Assisted Synthetic Protocols
To overcome the limitations of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of quinolones. conicet.gov.artandfonline.com Microwave irradiation can significantly accelerate reaction rates, improve yields, and lead to cleaner products, often under solvent-free conditions. conicet.gov.artandfonline.comresearchgate.net
For example, the synthesis of ethyl-quinolon-4-one-3-carboxylates has been efficiently achieved through a one-pot microwave-assisted cyclization of aminomethylenemalonate intermediates, which are formed from the reaction of p-substituted anilines and diethyl-ethoxymethylenmalonate. conicet.gov.ar This method offers a significant reduction in reaction time compared to traditional heating methods. conicet.gov.ar Similarly, 4-quinolone-3-carboxylic esters and 4-quinolone-3-carbonitriles have been synthesized under microwave activation from anilines and acrylates in good yields and with short reaction times. tandfonline.com The condensation step in this procedure can often be performed under solvent-free conditions, adding to the environmental benefits of the method. tandfonline.com
The synthesis of 4-hydroxy-2-quinolone derivatives from anilines and diethylmalonate has been effectively catalyzed by p-toluenesulfonic acid under microwave irradiation. semanticscholar.org Furthermore, the conversion of N,N'-diphenyl malonamide (B141969) to 4-hydroxy-2-quinolinone is also accelerated by microwave heating in the presence of a catalyst. semanticscholar.org These microwave-assisted protocols provide a rapid and efficient alternative to conventional thermal synthesis. semanticscholar.org
Catalyst-Mediated Synthetic Strategies
The use of catalysts, particularly Lewis acids, has been instrumental in developing efficient synthetic routes to the 4-hydroxy-2-quinolone core. Bismuth(III) chloride (BiCl₃) has been identified as a non-toxic, inexpensive, and environmentally friendly Lewis acid catalyst for this transformation. rsc.orgrsc.org
A green and efficient method for the synthesis of 4-hydroxy-2-quinolone analogues involves the condensation of β-enaminones with diethyl malonate under microwave irradiation, catalyzed by BiCl₃. rsc.orgrsc.orgnih.gov This protocol offers moderate to good yields and short reaction times. rsc.orgresearchgate.net The use of BiCl₃ has shown significant improvements in both yield and reaction time compared to uncatalyzed reactions or reactions using other catalysts like silica (B1680970) gel or montmorillonite. researchgate.net The β-enaminone precursors for this reaction can be synthesized from the condensation of dimedone or cyclohexanedione with primary aromatic amines. rsc.org This catalyst-mediated, microwave-assisted approach aligns with the principles of green chemistry by utilizing a benign catalyst and an efficient energy source. rsc.orgresearchgate.net
Advanced Synthetic Strategies for Novel this compound Derivatives and Analogues
Beyond the synthesis of the core structure, significant research has focused on the development of advanced strategies to introduce functional groups and construct fused heterocyclic systems, thereby expanding the chemical diversity of this compound derivatives.
Functionalization at the 3-Position
The 3-position of the 4-hydroxy-2-quinolone scaffold is a common site for functionalization, leading to a wide range of derivatives with diverse properties. sigmaaldrich.comchemicalbook.comchemdad.com One approach involves the introduction of alkyl chains. A three-step synthesis starting from isatoic anhydrides allows for the introduction of a long alkyl side chain at the C-3 position, along with various substituents on the aromatic ring. researchgate.net
Another strategy is the introduction of a carboxamide group. An anionic ortho-Fries rearrangement of a 4-O-carbamoyl moiety has been utilized to install a carboxamide at the C-3 position, which also regenerates the 4-oxo group of the quinolone core. chemrxiv.org This method provides access to 4-quinolones bearing a carboxamide moiety at position 3, a structural feature present in many biologically relevant compounds. chemrxiv.org
The 3-position can also be functionalized through reactions with various electrophiles. For example, 4-hydroxy-1-methyl-2(1H)-quinolone has been used in the synthesis of 3-(substituted-benzyl)-4-hydroxy-1-methylquinolinones. sigmaaldrich.comchemicalbook.comchemdad.com
Heteroannulation Reactions (e.g., Pyranoquinolones, Furoquinolones)
Heteroannulation reactions, which involve the fusion of an additional heterocyclic ring onto the quinolone core, are a powerful strategy for creating more complex and structurally diverse analogues such as pyranoquinolones and furoquinolones. rsc.orgbohrium.com
Pyranoquinolones: These derivatives can be synthesized through various methods. A one-pot, three-component reaction of 4-hydroxyquinolone, an aldehyde, and an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) in water, catalyzed by ethanolamine, provides an eco-friendly route to pyrano[3,2-c]quinolones. eurjchem.com Another approach involves the tandem cyclization of this compound with chalcones, catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions, to regioselectively produce pyrano[3,2-c]quinolin-2-ones. rsc.org Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can also lead to pyrano[3,2-c]quinolones through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. rsc.org
Furoquinolones: The synthesis of furo[3,2-c]quinolones can also be achieved using acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.org In this case, the reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. rsc.org Furoquinolones are a class of compounds that includes naturally occurring examples with reported biological activities. mdpi.comsemanticscholar.org The reaction of 6,7-disubstituted-4-hydroxy-quinolin-2-ones with 2,3-dichloropyrazine (B116531) in refluxing dimethylformamide (DMF) catalyzed by triethylamine (B128534) has been reported to produce pyrazino[2',3':4,5]furo[3,2-c]quinolin-6(5H)-ones. mdpi.comresearchgate.net
These advanced synthetic strategies provide access to a vast chemical space of this compound analogues, enabling further exploration of their properties and potential applications.
Multi-Component Reaction Design for Complex Analogues
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from simple starting materials in a single, efficient step. researchgate.net This strategy has been successfully applied to the synthesis of intricate analogues of this compound.
One notable application involves the use of 4-hydroxy-1-methylquinolin-2(1H)-one in the synthesis of pyrano[3,2-c]quinolones. nih.gov In a facile, three-component reaction, 4-hydroxy-1-methylquinolin-2(1H)-one is reacted with an aldehyde and malononitrile. This approach has been used to generate a library of pyrano[3,2-c]quinolone derivatives, showcasing the efficiency of MCRs in creating molecular diversity. nih.gov For instance, the reaction with 3-hydroxy-4-methoxybenzaldehyde yielded 2-Amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile with an 82% yield. nih.gov
Similarly, a one-pot, three-component reaction catalyzed by L-proline has been developed to synthesize novel quinolone-thiazolo[3,2-a]pyrimidine hybrids. tandfonline.com This method offers an eco-friendly approach to complex quinolone derivatives. tandfonline.com The development of such MCRs is pivotal for the rapid generation of diverse quinolone scaffolds for various scientific investigations. researchgate.netresearchgate.net
Table 1: Examples of Complex Analogues Synthesized via Multi-Component Reactions
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 4-hydroxy-1-methylquinolin-2(1H)-one | 3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 2-Amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 82 |
| 4-hydroxy-1-methylquinolin-2(1H)-one | vanillin, malononitrile | 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 84 |
| 4-hydroxybenzo[h]quinolin-2(1H)-one | 4-nitro-benzaldehydes, thiazolo[3,2-a]pyrimidine compound, L-proline | Thiazolo[3,2-a]pyrimidine-quinolone hybrid | Not Specified |
This table is generated based on data from the text.
Nucleophilic Substitution Reactions on Quinolone Frameworks
The quinolone scaffold is amenable to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The hydroxyl group at the C4 position of this compound can act as a leaving group after appropriate modification, or the ring itself can undergo nucleophilic attack.
For instance, the reactivity of a derivative, 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, towards different nucleophiles has been explored. researchgate.net Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazolinone derivative, while using an excess of hydrazine yields a pyrazolinopyrazole. researchgate.net Treatment with 2,2-dimethoxyethanamine results in a pyrrolocoumarin. researchgate.net
Furthermore, under phase transfer catalysis (PTC) conditions, this ketone reacts with various nucleophiles like chloroacetonitrile, diethyl malonate, and malononitrile to yield coumarinyl furoquinoline and pyranoquinoline derivatives, respectively. researchgate.net The hydroxyl group of 4-hydroxy-2-quinolones can also be converted to an azido (B1232118) group using diphenylphosphoryl azide (B81097) (DPPA), which can then be transformed into amino derivatives. mdpi.com
Phosphorus Reagent-Mediated Transformations
Phosphorus reagents play a significant role in modifying the 4-hydroxy-2-quinolone scaffold, enabling the synthesis of novel heterocyclic systems. rsc.org For example, the reaction of a 3-acetyl-4-hydroxy-2-quinolinone hydrazone derivative with Lawesson's reagent, phosphorus pentasulfide (P2S5), or diethyldithiophosphoric acid leads to the formation of fused tricyclic oxadiazaphosphepino[6,7-c]quinolinones. rsc.orgrsc.org
Additionally, a series of piperazine (B1678402) phosphoramide (B1221513) derivatives of 4-hydroxyquinoline (B1666331) have been synthesized through a phosphorylating reaction of 4-hydroxy-2(1H)-quinolone with various phosphorylating agents in the presence of triethylamine. arabjchem.org Thionation of 4-hydroxy-2-quinolones can be achieved using tetraphosphorus (B14172348) decasulfide (P4S10) in pyridine, converting the carbonyl group into a thiocarbonyl. mdpi.com
Electrochemical and Oxidative Chemical Transformations Involving this compound
Electrochemical methods and oxidative chemical reactions provide alternative pathways for the transformation of this compound, often under mild and controlled conditions.
4-Hydroxy-1-methyl-2(1H)-quinolone has been utilized as a nucleophile in the electrochemical oxidation of catechols. sigmaaldrich.cnchemicalbook.comlookchem.comsigmaaldrich.com This reaction has been studied using cyclic voltammetry and controlled-potential coulometry. sigmaaldrich.cnchemicalbook.comlookchem.comsigmaaldrich.com For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone results in the synthesis of a new benzofuran (B130515) derivative. consensus.app The proposed mechanism involves the oxidation of the catechol to an o-benzoquinone, followed by a Michael addition of the this compound.
Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed to mediate the oxidative cycloaddition of 1,3-dicarbonyls, including this compound, to conjugated compounds. sigmaaldrich.cnchemicalbook.comlookchem.com This reaction yields substituted dihydrofurans, dihydrofurocoumarins, and dihydrofuroquinolinones. sigmaaldrich.cnchemicalbook.comlookchem.com
Implementation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinolone derivatives to minimize environmental impact. researchgate.net This includes the use of safer solvents, non-toxic catalysts, and energy-efficient methods. rsc.orgresearchgate.net
A notable example is the bismuth(III) chloride-catalyzed synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. rsc.orgresearchgate.netnih.gov This method utilizes a non-corrosive, low-cost, and readily available catalyst in ethanol, a greener solvent. rsc.orgresearchgate.netnih.gov The reactions proceed with moderate to good yields (51–71%) in a significantly shorter time compared to conventional heating methods. rsc.orgnih.gov
The use of water as a solvent is another key aspect of green quinolone synthesis. mdpi.comresearchgate.net For example, an efficient, one-step method for preparing 4-quinolone derivatives involves the reaction of isatoic anhydride with carbonyl compounds in water using potassium carbonate as a weak base. mdpi.com Furthermore, catalyst-free approaches and the use of photocatalysts are being explored to make the synthesis of quinolones more sustainable. researchgate.netqeios.com
Table 2: Green Chemistry Approaches in Quinolone Synthesis
| Method | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Microwave-assisted synthesis | Bismuth(III) chloride | Ethanol | Non-toxic catalyst, reduced reaction time, good yields. rsc.orgresearchgate.netnih.gov |
| One-pot synthesis | Potassium carbonate | Water | Use of a weak base and green solvent. mdpi.com |
| Photocatalysis | Ru(bpy)3Cl2·6H2O | Not specified | Uses oxygen as an oxidant, atom economical. qeios.com |
| Organocatalysis | L-proline | Aqueous ethanol | Eco-friendly catalyst and solvent system. tandfonline.com |
This table is generated based on data from the text.
Biological Activities and Pharmacological Investigations
Overview of Broad-Spectrum Bioactivities Associated with 4-Hydroxy-1-methyl-2-quinolone and its Structural Analogues
The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery, attributable to its presence in numerous natural and synthetic compounds with significant pharmacological properties. mdpi.comresearchgate.netnih.gov Derivatives of 4-hydroxy-2-quinolone, including the N-methylated form, have demonstrated a diverse range of biological effects.
Research has identified these compounds as possessing antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netnih.gov Further studies have expanded this profile to include potential antiviral, antimalarial, antioxidant, anthelmintic, anticonvulsant, and analgesic properties. mdpi.combohrium.comscholarsresearchlibrary.com The versatility of the this compound core structure allows it to serve as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structural analogues, such as pyrano[3,2-c]quinolones, are also found in alkaloids that manifest a variety of biological activities. bohrium.comnih.gov The broad bioactivity of this chemical family underscores its importance in the development of new therapeutic agents. scholarsresearchlibrary.comnih.gov
Antimicrobial Research
The antimicrobial potential of this compound and its analogues has been a significant area of investigation, leading to the discovery of compounds with potent activity against various bacterial and fungal pathogens.
The 4-hydroxy-2-quinolone framework is a promising scaffold for the development of new antibacterial agents. researchgate.net Studies have shown that synthetic analogues can be effective against both Gram-positive and Gram-negative bacteria. For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as potent inhibitors of bacterial DNA gyrase subunit B (GyrB), a promising target for antibiotics. nih.gov One derivative, in particular, showed significant activity against a panel of Staphylococcus aureus strains, including methicillin-resistant (MRSA) and vancomycin-intermediate-resistant (VISA) strains. nih.gov
Another study involving 2-quinolone linked thiadiazole derivatives reported promising antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug Ciprofloxacin (B1669076). journalgrid.com The introduction of specific substituents, such as a fluorine atom at the C-6 position, has been shown to dramatically enhance antibacterial activity in some derivatives. researchgate.net
Table 1: Antibacterial Activity of Selected 4-Hydroxy-2-quinolone Derivatives
The 4-hydroxy-2-quinolone scaffold has also proven to be a valuable framework for the development of novel antifungal agents. researchgate.net Research has demonstrated that specific structural modifications can lead to compounds with exceptional activity against fungal pathogens. researchgate.netjournalgrid.com
In one study, brominated 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at the C-3 position were synthesized and tested. researchgate.net A derivative with a nonyl side chain exhibited outstanding antifungal activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, which was more potent than the positive control drug, amphotericin B. researchgate.net Similarly, other research has shown that certain 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-one compounds displayed potent antifungal activity against Candida albicans and Aspergillus niger when compared to the standard drug Fluconazole. journalgrid.com Another series of derivatives showed good antifungal activity against these same organisms at concentrations between 10-16 μg/ml. researchgate.net
Table 2: Antifungal Activity of Selected 4-Hydroxy-2-quinolone Derivatives
Anticancer and Antiproliferative Investigations
The quinoline (B57606) and quinolone skeletons are important pharmacophores in the design of anticancer drugs, and derivatives of this compound have been extensively investigated for their potential in cancer therapy. bohrium.comontosight.ai
Derivatives synthesized from 4-hydroxy-1-methylquinolin-2(1H)-one have demonstrated significant antiproliferative effects against various human cancer cell lines. nih.gov For instance, a library of pyrano[3,2-c]quinolones displayed potent, low nanomolar antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma) cell lines. nih.gov
Similarly, other studies on quinolin-2-one hybrids have reported potent growth inhibitory activity, with some compounds showing 50% growth inhibition (GI50) values in the range of 25 to 82 nM against cancer cell lines. researchgate.net Research into N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides also revealed inhibitory activity against human colon cancer cell lines (Caco-2 and HCT-116). nih.gov One derivative, in particular, showed an IC50 value of 13 µM against Caco-2 cells. nih.gov Further investigations into other quinolone derivatives found strong antiproliferative activity against four cancer cell lines, with mean GI50 values ranging from 34 nM to 134 nM, comparable to the reference drug erlotinib. researchgate.net
Table 3: Antiproliferative Activity of Selected this compound Analogues
In addition to inhibiting proliferation, derivatives of this compound have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal cell division cycle. Mechanistic studies revealed that pyrano[3,2-c]quinolones induce cell cycle arrest in the G2/M phase and are strong inducers of apoptosis in Jurkat (human T-cell leukemia) cells. nih.gov
Other research on different quinolone derivatives confirmed these findings, showing an accumulation of cells in the G2 phase of the cell cycle, ultimately leading to apoptosis. nih.gov For example, one 4-quinolone derivative induced 19.7% apoptotic cell death in the G2 phase in K-562 (bone marrow cancer) cells. nih.gov The mechanism of apoptosis induction can be complex; studies on potent antiproliferative quinolone derivatives showed they trigger apoptosis through their effects on key regulatory proteins, including caspases 3, 8, and 9, as well as Cytochrome C, Bax, and Bcl2. researchgate.net For a related methoxy (B1213986) derivative, apoptosis induction was linked to the upregulation of Caspase-3, and cell cycle arrest at the G2/M phase was associated with the modulation of cyclin-dependent kinases. vulcanchem.com
Anti-inflammatory Research
The anti-inflammatory potential of compounds derived from the 4-hydroxy-2-quinolone scaffold, including this compound, has been a subject of significant scientific inquiry. Research has focused on the ability of these molecules to interfere with key enzymatic and signaling pathways that drive inflammatory responses.
Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. Derivatives of the 4-hydroxy-2-quinolone structure have been evaluated for their ability to inhibit LOX, typically using soybean lipoxygenase (s-LOX) as a model.
In one study, a series of quinolinone-carboxamide derivatives were synthesized and tested. mdpi.com Among these, compounds featuring an N-methyl substituent on the quinolinone ring, a key feature of this compound, demonstrated notable inhibitory activity. mdpi.com Specifically, carboxamide derivatives designated as 3h and 3s were identified as the most effective inhibitors, both exhibiting an IC₅₀ value of 10 μM. mdpi.com Another carboxamide derivative, 3g , showed an IC₅₀ of 27.5 μM. mdpi.com
Furthermore, a hybrid molecule combining the quinolinone structure with acetylated ferulic acid, known as 11e , displayed an IC₅₀ value of 52 μM for LOX inhibition. mdpi.com Another derivative, ZD2138, which is a 6-[(3-fluoro-5-[4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl])phenoxymethyl]-1-methyl-2-quinolone, potently inhibited the antigen-induced release of leukotriene D4 and leukotriene B4 with IC₅₀ values of 0.3 μM and 0.4 μM, respectively, indicating effective 5-lipoxygenase inhibition. nih.gov
Beyond direct enzyme inhibition, research has explored the effects of quinolone derivatives on inflammatory signaling pathways and the production of key biomarkers. Studies have shown that certain thiazolidinone derivatives of quinolones can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), induced by lipopolysaccharide (LPS) in a dose-dependent manner. researchgate.net
The 1-methyl-2-quinolone (B133747) derivative, ZD2138 , demonstrated selectivity in its action. While it effectively inhibited the 5-lipoxygenase pathway, it did not affect the antigen-induced release of thromboxane (B8750289) B2 at significantly higher concentrations. nih.gov This suggests a selective inhibition of 5-lipoxygenase over other enzymes like cyclooxygenase or thromboxane synthetase, highlighting its specific modulation of the leukotriene pathway. nih.gov
Antioxidant Activity Investigations
The 4-hydroxy-2-quinolone scaffold is also recognized for its antioxidant properties. nih.govresearchgate.net These properties are attributed to the molecule's ability to neutralize reactive oxygen species (ROS), which are implicated in the oxidative stress that can trigger and exacerbate inflammation and cellular damage.
The antioxidant capacity of this compound derivatives has been assessed using various standard in vitro assays. These methods measure the ability of a compound to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as highly reactive hydroxyl radicals (•OH). mdpi.comsci-hub.se
While the core 4-hydroxy-2-quinolone structure possesses a hydroxyl group, its direct interaction with free radicals can be limited due to a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. mdpi.com However, modifications to the scaffold can enhance its scavenging ability. For instance, carboxamide 3g demonstrated a 72.4% scavenging activity in the ABTS assay and a 67.7% ability to scavenge hydroxyl radicals. mdpi.com Other studies have also employed DPPH and ABTS assays to evaluate various quinolone derivatives, confirming the antioxidant potential within this class of compounds. acs.orgelixirpublishers.com
Lipid peroxidation is a key process in oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. The ability to inhibit this process is a significant indicator of antioxidant efficacy. Derivatives of 4-hydroxy-2-quinolone have been shown to be potent inhibitors of lipid peroxidation.
A study investigating hybrid compounds of quinolinone and cinnamic or benzoic acid derivatives found them to be strong inhibitors of linoleic acid peroxidation. mdpi.com Notably, carboxamide 3g achieved 100% inhibition of lipid peroxidation, while the quinolinone-ferulic acid hybrid 11e showed 97% inhibition. mdpi.com Other cinnamic acid derivatives, 11d and 11g , also exhibited high activity, with 94.0% and 97.0% inhibition, respectively, surpassing the reference antioxidant Trolox. mdpi.com
The demonstrated antioxidant properties of 4-hydroxy quinolinone derivatives have led to their exploration as stabilizing additives in materials science. researchgate.net Their ability to terminate free-radical chain reactions makes them suitable for protecting organic materials from oxidative degradation caused by exposure to oxygen, heat, or light. researchgate.netscirp.org
A specific study focused on the use of 4-hydroxy quinolinone derivatives as antioxidant additives in lubricating grease. scirp.org The research found that the molecular structure of the derivative significantly influenced its effectiveness. A derivative containing both a hydroxyl group and a butyl group (a donating group) on the quinolone structure was found to be the most effective at stabilizing the radical species formed during oxidation, thereby inhibiting the deterioration of the lithium lubricating grease. scirp.org
Antiviral Properties
The quinolone scaffold is recognized for its broad-spectrum antiviral potential, with various derivatives showing activity against a range of viruses. nih.govresearchgate.net Research has extended to derivatives of this compound, particularly in the context of emerging viral threats.
Chikungunya Virus (CHIKV) Infection Inhibition Studies
With the re-emergence of the Chikungunya virus (CHIKV) as a global health concern, research has focused on identifying effective antiviral agents. nih.govacs.org A specific derivative, 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR), has been identified as a potent inhibitor of CHIKV infection in vitro. nih.govacs.orgnih.gov
In a study screening 80 in-house quinoline derivatives, QVIR was selected for its potential binding affinities with CHIKV nsP2 and E2 glycoproteins, which are crucial for viral replication. nih.govnih.gov Subsequent in vitro evaluation in BHK-21 cells demonstrated that QVIR strongly inhibits CHIKV infection with a 50% effective concentration (EC₅₀) of 2.2 ± 0.49 μM and no significant cytotoxicity (CC₅₀ > 200 μM). nih.govacs.orgnih.gov
The mechanism of action involves the significant inhibition of viral protein synthesis. nih.govacs.org At a concentration of 20 μM, QVIR was found to:
Reduce the formation of infectious viral particles by approximately 72%. nih.govnih.gov
Diminish CHIKV RNA synthesis by 84% for nsP2 and 74% for E2. nih.govnih.gov
Decrease the levels of viral proteins by 69.9% for nsP2 and 53.9% for E2. nih.govnih.gov
Inhibit plaque formation by up to 99.61%. acs.org
Flow cytometry analysis further confirmed a significant reduction in the expression of viral nsP2 and E2 proteins by 71.84% and 67.7%, respectively. acs.orgnih.gov Time-of-addition experiments indicated that QVIR is effective at both early and late stages of the viral replication cycle, suggesting its potential as a promising drug candidate against CHIKV infections. acs.orgnih.gov
In Vitro Anti-CHIKV Activity of QVIR
| Parameter | Value | Reference |
|---|---|---|
| EC₅₀ | 2.2 ± 0.49 μM | nih.gov, acs.org, nih.gov |
| CC₅₀ | > 200 μM | nih.gov, acs.org, nih.gov |
| Inhibition of nsP2 RNA Synthesis (at 20 µM) | 84% | nih.gov, nih.gov |
| Inhibition of E2 RNA Synthesis (at 20 µM) | 74% | nih.gov, nih.gov |
| Reduction in nsP2 Protein Levels (at 20 µM) | 69.9% | nih.gov, nih.gov |
| Reduction in E2 Protein Levels (at 20 µM) | 53.9% | nih.gov, nih.gov |
| Plaque Inhibition (at 20 µM) | 99.61% | acs.org |
Research on Activity Against Other Viral Pathogens
The broader class of quinoline and quinolone derivatives has demonstrated a wide spectrum of antiviral activities. nih.govresearchgate.net These compounds have been investigated for their potential to inhibit various viral pathogens. researchgate.net For instance, different quinoline derivatives have shown inhibitory effects against flaviviruses such as West Nile virus, Zika virus, and Dengue virus. nih.gov Additionally, research has pointed to the potential antiviral activities of certain quinolines against coronaviruses, human immunodeficiency virus (HIV), and respiratory syncytial virus. nih.gov Some quinolones have reported activity against Hepatitis C virus (HCV) by targeting the NS3 helicase and NS5B polymerase. researchgate.net While these findings highlight the therapeutic potential of the quinolone scaffold, specific research on this compound against these other viruses is less detailed than the studies on CHIKV.
Other Pharmacological Activities of Research Interest
Beyond its antiviral properties, the 4-hydroxy-2-quinolinone scaffold is a privileged structure in drug discovery, known for a diverse range of pharmacological activities. mdpi.comnih.gov
Neuroprotective Effects
The quinolinone structure is of research interest for its potential neuroprotective properties. mdpi.comnih.govontosight.ai Kynurenic acid, a related 4-hydroxyquinoline (B1666331) compound, is an endogenous neuroprotective agent that can prevent neuronal loss from excitotoxic and ischemia-induced injuries. mdpi.com This has spurred interest in the synthesis and study of its derivatives. mdpi.com The neuroprotective potential of the broader quinolone class is recognized, suggesting that compounds like this compound could be valuable leads in the development of treatments for neurodegenerative diseases. ontosight.ai
Antimalarial Activity
Quinolone derivatives have long been a focus of antimalarial drug discovery. mdpi.commdpi.com The 4-(1H)-quinolone scaffold, in particular, is considered a promising starting point for developing new antimalarial agents. scispace.com Research into derivatives of this class has shown them to be active against Plasmodium falciparum, including chloroquine-sensitive strains, with some compounds exhibiting activity in the low micromolar range. scispace.com The mechanism for some of these "endochin-like quinolones" (ELQs) is believed to be the inhibition of the parasite's cytochrome bc1 complex. nih.gov While the 4-(1H)-quinolone class shows significant promise, specific antimalarial data for the unsubstituted this compound is not extensively detailed in the reviewed literature.
Antitubercular Activity
The 4-hydroxy-2-quinolone scaffold has been identified as a source of compounds with potential antitubercular activity. mdpi.comarabjchem.org Research has involved the synthesis and evaluation of various derivatives for their ability to inhibit Mycobacterium tuberculosis. thieme-connect.com
One study focused on new 3-(2-substituted amino/substituted hydrazino-1,3-thiazol-4-yl)-4-hydroxy-1-methyl/phenylquinolin-2(1H)-one derivatives. thieme-connect.com These compounds were tested for their activity against the Mycobacterium tuberculosis H37Rv strain using the Micro-plate Alamar Blue Assay (MABA). thieme-connect.com Several of the synthesized derivatives based on the this compound structure demonstrated good antitubercular activity. thieme-connect.com This highlights the potential of modifying the C3 position of the this compound core to develop new antitubercular agents. thieme-connect.comresearchgate.net
Summary of Investigated Pharmacological Activities
| Activity | Key Findings | Reference |
|---|---|---|
| Neuroprotective | The quinolinone scaffold is associated with neuroprotective properties, with related compounds like kynurenic acid showing endogenous activity. | mdpi.com, ontosight.ai, mdpi.com |
| Antimalarial | The 4-(1H)-quinolone class, to which this compound belongs, is a promising source of antimalarial agents, some targeting the parasite's cytochrome bc1 complex. | scispace.com, nih.gov |
| Antitubercular | Thiazolyl derivatives of this compound have shown good activity against Mycobacterium tuberculosis H37Rv. | thieme-connect.com |
Anthelmintic Activity
The quinolone scaffold is recognized for its diverse biological activities, including its potential as an anthelmintic agent. mdpi.comnih.govrsc.org Specific derivatives of this compound have been synthesized and evaluated for their antiparasitic effects.
Notably, two compounds, (4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid (designated as M1) and its corresponding ethyl ester, Ethyl 2-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetate (M2), have demonstrated considerable activity against parasites such as Giardia lamblia and Schistosoma mansoni. researchgate.net Studies on hamsters infected with Giardia lamblia showed that these derivatives had a significant anti-protozoal effect, reducing both trophozoite and cyst counts. researchgate.net The research highlights the potential of 3-substituted 4-hydroxyquinolin-2(1H)-one derivatives as a foundation for developing new antiparasitic drugs. researchgate.net
| Compound | Target Parasite | Observed Effect | Reference |
|---|---|---|---|
| (4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid (M1) | Giardia lamblia, Schistosoma mansoni | Demonstrated considerable parasitological activity; reduced trophozoite and cyst counts in G. lamblia-infected hamsters. | researchgate.net |
| Ethyl 2-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetate (M2) | Giardia lamblia, Schistosoma mansoni | Showed significant anti-protozoal effects against G. lamblia in vivo. | researchgate.net |
Anticonvulsant and Analgesic Properties
The 4-hydroxy-2-quinolinone framework is a privileged structure that has been explored for its potential in managing pain and convulsions. mdpi.comrsc.org Extensive research into 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, in particular, has identified them as a source of highly effective analgesics. najah.edu
In a study using an "acetic acid-induced writhing" model in mice, a series of these carboxamides demonstrated high analgesic activity, often exceeding that of known drugs. najah.edu The research identified N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide as a particularly potent compound. Structure-activity relationship studies revealed that modifications to the quinolone ring, such as the removal of methoxy groups or the introduction of most halogens, could slightly decrease the analgesic effect. najah.edu However, the 6-bromo derivative was found to be slightly more active than the lead compound. najah.edu
| Compound Derivative | Modification from Lead Compound* | Analgesic Activity (% decrease in writhing) | Reference |
|---|---|---|---|
| Lead Compound | N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | High | najah.edu |
| Amide 14a | Removal of one methoxy group | Slight decline from lead | najah.edu |
| Amide 14j | 1-N-ethylation | Slight decline from lead | najah.edu |
| Amide 14g | 6-bromo substitution | Slightly more active than lead | najah.edu |
| Amide 16 | Removal of both methoxy groups and reduction of benzene (B151609) ring | Most powerful analgesic of the group | najah.edu |
*Lead Compound: N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Immunomodulatory Potential
Quinolone derivatives have emerged as a significant class of compounds with immunomodulatory properties. researchgate.net Specifically, quinoline-3-carboxamide (B1254982) derivatives are being investigated for their potential in treating autoimmune disorders. researchgate.net These compounds are noted for having immunomodulatory and neuroprotective attributes rather than being purely immunosuppressive. researchgate.net
Two prominent examples from this class are Laquinimod and Paquinimod, which are structurally related to roquinimex (B610556). Laquinimod, chemically N-ethyl-N-phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarboxamide, was developed as a structural variant of roquinimex for the treatment of multiple sclerosis (MS). researchgate.net Paquinimod is a second-generation quinoline-3-carboxamide derivative also possessing immunomodulatory properties. researchgate.net Research on these "mods" has highlighted the therapeutic potential of the 4-hydroxy-2-quinolone core structure in modulating the immune system. researchgate.net
| Compound | Chemical Class | Relevance | Reference |
|---|---|---|---|
| Laquinimod | Quinoline-3-carboxamide derivative | Developed for treatment of multiple sclerosis (MS) with immunomodulatory and neuroprotective effects. | researchgate.net |
| Paquinimod | Quinoline-3-carboxamide derivative | A second-generation oral compound with immunomodulatory properties. | researchgate.net |
| Roquinimex | Quinoline-3-carboxamide derivative | An early, promising immunomodulatory drug for MS, from which Laquinimod was derived. | researchgate.net |
Mechanistic Studies of Bioactivity and Molecular Interactions
Enzyme Interaction and Inhibition Investigations
Identification and Characterization of Specific Enzyme Targets
Research has identified several key enzymes as targets for 4-Hydroxy-1-methyl-2-quinolone and its derivatives. In the realm of oncology, these compounds have shown potential as inhibitors of enzymes crucial for cancer cell proliferation. ontosight.ai One significant target is the phosphatidylinositol 3-kinase (PI3Kα), an enzyme whose abnormal activation is implicated in various human cancers. nih.govnih.gov Derivatives of 4-hydroxy-2-quinolone-3-carboxamide have been synthesized and evaluated as PI3Kα inhibitors, with some showing notable activity against both wild-type and mutant forms of the enzyme. nih.gov
In the context of antiviral research, a derivative of this compound, specifically 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR), has been identified as a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.govnih.govacs.org This inhibition is achieved by targeting specific viral proteins. The primary targets identified are the nonstructural protein nsP2 and the envelope glycoprotein (B1211001) E2. nih.govnih.govacs.org The nsP2 protein is vital for the processing of the viral polyprotein, possessing both protease and helicase activities, while the E2 glycoprotein is involved in the virus's attachment to host cells. nih.govmdpi.com
The table below summarizes the inhibitory activity of a QVIR, a derivative of this compound, against Chikungunya virus.
| Compound | Target | EC₅₀ | CC₅₀ | Reference |
| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | Chikungunya Virus | 2.2 ± 0.49 μM | > 200 μM | nih.govnih.govacs.org |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration
Studies on Binding Affinities and Molecular Docking
Molecular docking studies have been instrumental in understanding the binding interactions between this compound derivatives and their enzyme targets. For the anti-CHIKV compound QVIR, computational screening revealed potential binding affinities with both nsP2 and E2 glycoproteins. nih.govnih.govacs.org Docking analyses predicted that QVIR has a high binding affinity within a cavity of the CHIKV envelope glycoprotein complex, specifically at an allosteric site between the E1 and E2 proteins. nih.govacs.org This computational prediction supports its role as a viral entry inhibitor. nih.govacs.org
In cancer research, induced-fit docking (IFD) studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives against PI3Kα have demonstrated that the quinolone scaffold can be accommodated within the kinase domains. semanticscholar.org These studies show the formation of hydrogen bonds with key amino acid residues, which is crucial for the ligand/PI3Kα binding interaction. semanticscholar.org Similarly, molecular docking has been used to investigate the interaction of quinolone derivatives with other cancer-related targets like topoisomerase IIβ. researchgate.net
The table below presents the docking scores for QVIR with Chikungunya virus proteins.
| Compound | Target Protein | Docking Score (XP Gscore) | Reference |
| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | E2 | - | nih.govacs.org |
| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | nsP2 | - | nih.govacs.org |
| 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) | nsP3 | Weak Binding | nih.govacs.org |
Interference with Key Cellular Pathways and Signaling Cascades
The bioactivity of this compound derivatives extends to the modulation of critical cellular pathways. A novel derivative, 4-hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Q3), has been shown to be an inhibitor of the canonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. researchgate.netnih.gov The NF-κB pathway is a central regulator of immune responses, inflammation, and cell survival, and its dysregulation is linked to diseases like cancer. researchgate.net The compound Q3 was found to inhibit the activation of NF-κB induced by tumor necrosis factor (TNF), thereby suppressing the transcription of downstream target genes. researchgate.net
Furthermore, derivatives targeting the PI3Kα enzyme directly interfere with the PI3K/AKT signaling cascade. nih.govsemanticscholar.org This pathway is fundamental for cell proliferation and division, and its abnormal activation is a hallmark of many cancers. nih.govsemanticscholar.org By inhibiting PI3Kα, these quinolone compounds can disrupt this cascade, leading to reduced cancer cell growth. nih.gov
Elucidation of Molecular Targets and Receptor Interactions
The molecular targets of this compound and its analogs are diverse. As discussed, key targets include enzymes like PI3Kα in cancer and viral proteins such as nsP2 and E2 in Chikungunya virus. nih.govnih.govnih.gov The interaction with these targets is often mediated by specific molecular interactions. For instance, the binding of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides to PI3Kα involves hydrogen bonding with crucial amino acid residues within the kinase domain. semanticscholar.org
In the case of the NF-κB inhibitor Q3, immunocytochemistry studies have revealed that the compound moderately interferes with the TNF-induced nuclear translocation of NF-κB. researchgate.net This suggests that its mechanism involves disrupting the movement of the NF-κB transcription factor from the cytoplasm to the nucleus, a critical step in its activation. researchgate.net
Mechanisms of Viral Replication Cycle Inhibition
The antiviral activity of this compound derivatives against Chikungunya virus has been shown to occur at multiple stages of the viral replication cycle. Time-of-addition experiments with the compound QVIR indicated that it inhibits viral infection at both the early and late stages. nih.govnih.govacs.org
The inhibition at the early stage is consistent with the molecular docking predictions of QVIR acting as a viral entry inhibitor by binding to the E2 glycoprotein. nih.govacs.orgmdpi.com By targeting E2, the compound likely interferes with the attachment of the virus to host cell receptors, a crucial first step in the infection process. mdpi.com
The late-stage inhibition points to the targeting of the nsP2 protein. nih.gov By inhibiting nsP2, QVIR disrupts the synthesis of viral RNA and proteins. nih.govacs.org Studies have shown that treatment with QVIR leads to a significant reduction in the levels of both nsP2 and E2 RNA and proteins in infected cells. nih.govacs.orgacs.org For example, at a concentration of 20 μM, QVIR diminished CHIKV RNA synthesis by 84% for nsP2 and 74% for E2. nih.govacs.org This dual-target mechanism, affecting both viral entry and replication, contributes to its potent anti-CHIKV activity. nih.gov
The table below shows the reduction in viral components upon treatment with QVIR.
| Viral Component | QVIR Concentration (20 µM) | % Reduction | Reference |
| Infectious Viral Particle Formation | 20 µM | ~72% | nih.govacs.org |
| nsP2 RNA Synthesis | 20 µM | 84% | nih.govacs.org |
| E2 RNA Synthesis | 20 µM | 74% | nih.govacs.org |
| nsP2 Protein Levels | 20 µM | 69.9% | nih.govacs.org |
| E2 Protein Levels | 20 µM | 53.9% | nih.govacs.org |
| nsP2 Protein Expression (Flow Cytometry) | 20 µM | 71.84% | nih.govacs.org |
| E2 Protein Expression (Flow Cytometry) | 20 µM | 67.7% | nih.govacs.org |
Investigation of Intramolecular Hydrogen Bonding Effects on Activity
The structure of this compound and its derivatives often features a 4-hydroxyl group, which can participate in intramolecular hydrogen bonding. This structural feature has been shown to be significant for the compound's conformation and, potentially, its biological activity. X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one have confirmed the presence of strong intramolecular hydrogen bonds. helsinki.fibohrium.com
In derivatives such as 3-carboxamides, a strong intramolecular hydrogen bond is formed between the proton of the 4-OH group and the adjacent carbonyl group of the amide bond. mdpi.comnih.gov This interaction is evidenced in ¹H-NMR spectra by a characteristic signal at a very low field. mdpi.comnih.gov This hydrogen bond likely plays a role in stabilizing the conformation of the molecule, which in turn can influence its binding affinity to molecular targets. The planarity and rigidity conferred by such intramolecular interactions can be crucial for fitting into the binding pockets of enzymes like PI3Kα. semanticscholar.org
Structure Activity Relationship Sar and Ligand Design
Impact of Substituent Modifications on the Biological Activity Profile
Modifications to the substituents on the 4-hydroxy-1-methyl-2-quinolone ring system have a profound impact on its biological activity. Research has demonstrated that the nature and position of these substituents can significantly alter the compound's pharmacological profile, leading to a range of activities from antimicrobial to anticancer. researchgate.netrsc.org
For instance, the introduction of a long alkyl side chain at the C-3 position has been shown to dramatically affect antimicrobial activities. researchgate.net A study on a series of 4-hydroxy-2-quinolinone analogs revealed that a brominated analog with a nonyl side chain at C-3 exhibited potent antifungal activity against Aspergillus flavus, even surpassing the efficacy of the control drug, amphotericin B. researchgate.netvulcanchem.com This highlights the critical role of lipophilicity and substituent type at this position. researchgate.net
Similarly, modifications at the N-1 position are crucial for modulating activity. nih.gov While a methyl group at the N-1 position is a prerequisite for the efficacy of certain quinoline (B57606) derivatives in treating autoimmune disorders, substituting it with other groups like hydrogen or a phenyl group can lead to a loss of activity. acs.org In the context of antibacterial agents, introducing bulkier alkyl substituents or forming quaternary ammonium (B1175870) salts at the N-1 position can enhance antibacterial activity and even confer dual anticancer properties. nih.gov
Furthermore, substitutions on the benzene (B151609) ring of the quinolone scaffold also influence biological outcomes. Halogenation at the C-6 position has been noted to enhance antibacterial activity. researchgate.netrsc.org In contrast, for analgesic properties in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, the presence of halogens in the benzene moiety was generally found to be undesirable, with the exception of a 6-bromo derivative which showed slightly increased activity. najah.edu
A summary of the impact of various substituents on the biological activity of 4-hydroxy-2-quinolone derivatives is presented in the table below.
| Modification Site | Substituent | Observed Biological Activity | Reference |
| C-3 | Long alkyl chain (e.g., nonyl) with bromine | Potent antifungal activity | researchgate.netvulcanchem.com |
| N-1 | Methyl group | Prerequisite for efficacy in autoimmune models | acs.org |
| N-1 | Bulky alkyl groups or quaternary ammonium salt | Enhanced antibacterial and potential anticancer activity | nih.gov |
| C-6 | Fluorine | Enhanced antibacterial activity | researchgate.net |
| Benzene Ring | Halogens (general) | Decreased analgesic activity in certain carboxamides | najah.edu |
Role of the Quinolone Scaffold in Modulating Pharmacological Properties
The quinolone scaffold, particularly the 4-hydroxy-2-quinolone framework, is considered a "privileged structure" in drug discovery. mdpi.comnih.govresearchgate.net This is due to its ability to serve as a foundation for compounds with a wide spectrum of biological and pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. rsc.orgmdpi.com
The structural features of the this compound core are key to its interactions with biological targets. The planar, aromatic nature of the bicyclic system allows for significant π-π stacking interactions with aromatic amino acid residues within protein binding sites. nih.gov The 4-hydroxyl group and the 2-carbonyl group are crucial hydrogen bond donors and acceptors, respectively. mdpi.com A strong intramolecular hydrogen bond often forms between the 4-hydroxyl group and the neighboring carbonyl of a C-3 carboxamide substituent, which influences the molecule's conformation and binding affinity. mdpi.com
Rational Design Principles for Multi-Targeted Agents
The complexity of many diseases has spurred the development of multi-targeted agents, and the this compound scaffold is an excellent starting point for such rational design. mdpi.comnih.gov The goal is to create a single molecule that can modulate multiple biological targets involved in a disease process. mdpi.com
One successful strategy is the creation of hybrid molecules. This involves covalently linking the quinolinone scaffold with another pharmacophore known to have a complementary biological activity. mdpi.comnih.gov For example, a quinolinone-carboxamide hybrid with acetylated ferulic acid has been shown to possess both LOX inhibitory and antioxidant activities, making it a multi-target agent. mdpi.comnih.gov
Another principle is the strategic modification of substituents to achieve a desired polypharmacological profile. By carefully selecting and placing substituents, it is possible to enhance affinity for multiple targets. For instance, certain N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been designed as anticancer agents by targeting phosphatidylinositol 3-kinase (PI3Kα). mdpi.com The rational design of metallo-antibiotics, such as combining ciprofloxacin (B1669076) (a fluoroquinolone) with metals like copper, aims to create agents that overcome antimicrobial resistance by having multiple mechanisms of action. maynoothuniversity.ie
Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Quantum Chemical Calculations)
Computational methods are powerful tools for understanding the SAR of this compound derivatives and for guiding the design of new compounds. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) studies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. researchgate.netunram.ac.id For quinolone derivatives, QSAR models have been successfully developed to predict their activity as ligands for the GABA(A) receptor, as well as their antimalarial and antimicrobial activities. unram.ac.idnih.gov These models use various molecular descriptors, such as electronic properties, lipophilicity, and steric parameters, to predict the activity of novel analogues, thereby streamlining the drug discovery process. nih.gov For instance, a QSAR study on quinolone-4(1H)-imine derivatives identified key atomic charges (qC3, qC8, qC10, etc.) that correlate with antimalarial activity, providing a predictive model for designing more potent compounds. unram.ac.id
Quantum chemical calculations , often using methods like Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of these molecules. scirp.org These calculations can determine the distribution of electron density, identify the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. scirp.org This information helps to understand how the molecule will interact with its biological target on an electronic level, identifying likely sites for hydrogen bonding and other non-covalent interactions. scirp.org These computational approaches, when combined with experimental data, offer a robust platform for the rational design of new therapeutic agents based on the this compound scaffold. scirp.org
Natural Occurrence, Biosynthesis, and Ecological Roles
Identification and Isolation from Natural Sources
The compound 4-Hydroxy-1-methyl-2-quinolone and its structural analogs are found in a diverse range of organisms, including bacteria and plants. The 4-hydroxy-2(1H)-quinolone core is a characteristic structural motif predominantly found in alkaloids from plants of the Rutaceae family. nih.govbeilstein-archives.org However, its presence is not limited to this family, as related compounds have been isolated from various other natural sources.
In the microbial world, actinomycetes of the genus Dactylosporangium have been reported to produce compounds containing this quinolone structure. nih.govnih.govbeilstein-journals.org Furthermore, certain species of the Gram-negative bacteria Burkholderia are known producers of 4-hydroxy-2-alkylquinolines. asm.org For instance, 4-Hydroxy-3-methyl-2(1H)-quinolone was isolated from a fermentation extract of Burkholderia sp. 3Y-MMP. nih.govnih.govdoaj.org This specific compound had also been previously identified in Isatis tinctoria, a plant belonging to the Brassicaceae family. nih.govnih.govdoaj.orgmdpi.comresearchgate.net
The quinoline (B57606) framework is a common feature in numerous natural products that exhibit a wide array of biological activities. mdpi.com While the 4-hydroxy-2(1H)-quinolone unit is most common in Rutaceae plants, it has been identified in a small number of organisms outside this plant family. nih.govbeilstein-archives.org The isolation of these compounds from such varied sources highlights their widespread, albeit specialized, distribution in nature.
Table 1: Natural Sources of this compound and Related Compounds
| Natural Source | Organism Type | Specific Compound / Structural Motif | Citations |
|---|---|---|---|
| Dactylosporangium | Bacteria (Actinomycete) | 4-Hydroxy-2(1H)-quinolone motif | nih.govnih.govbeilstein-journals.org |
| Burkholderia sp. | Bacteria | 4-Hydroxy-3-methyl-2(1H)-quinolone and other 2-alkyl-4-quinolones | nih.govasm.orgnih.govmdpi.com |
| Rutaceae Plants | Plant | 4-Hydroxy-2(1H)-quinolone alkaloids, 1-methyl-2-quinolone (B133747) framework | nih.govbeilstein-archives.orgmdpi.comumlub.pl |
| Isatis tinctoria (Woad) | Plant (Brassicaceae) | 4-Hydroxy-3-methyl-2(1H)-quinolone | nih.govnih.govdoaj.orgmdpi.comresearchgate.net |
Elucidation of Biosynthetic Pathways and Involved Enzymes
The biosynthesis of the 4-hydroxy-2-quinolone core is primarily accomplished through the action of Type III polyketide synthases (T3PKSs). nih.govbiorxiv.orgfrontiersin.org These enzymes catalyze condensation reactions, typically involving a coenzyme A (CoA)-linked starter molecule and extender units like malonyl-CoA, to form a polyketide scaffold. frontiersin.org
A key enzyme identified in this process is quinolone synthase (QNS), a novel T3PKS discovered in the plant Aegle marmelos (family Rutaceae). nih.govbiorxiv.org QNS facilitates the decarboxylative condensation of N-methylanthraniloyl-CoA (the starter unit) with malonyl-CoA (the extender unit). nih.govfrontiersin.org This reaction forms an intermediate that spontaneously cyclizes via amide formation to yield 4-hydroxy-1-methyl-2(1H)-quinolone. nih.govbiorxiv.org This was the first report of a gene specifically involved in quinolone biosynthesis from a plant source. nih.govresearchgate.net
Structural and functional analyses of QNS from Aegle marmelos (AmQNS) reveal that it belongs to the non-chalcone-forming group of T3PKSs. biorxiv.org AmQNS primarily yields this compound through a single condensation step. biorxiv.org Interestingly, other T3PKSs, such as benzalacetone synthase (BAS) from Rheum palmatum, can also synthesize the 4-hydroxy-2(1H)-quinolone scaffold by utilizing N-methylanthraniloyl-CoA as a substrate, demonstrating a degree of substrate promiscuity among these enzymes. acs.orgarabjchem.org
In bacteria like Burkholderia, the biosynthesis of related 2-alkyl-4-quinolones is thought to occur through a head-to-head condensation of anthranilate and a β-ketoacyl precursor. nih.govbeilstein-archives.org Subsequent modifications, such as methylation at C3 or on the nitrogen atom, are carried out by specific monooxygenases or methyltransferases to produce the final diverse structures. nih.govbeilstein-archives.org
Table 2: Key Enzymes and Substrates in this compound Biosynthesis
| Enzyme | Enzyme Type | Organism | Starter Substrate | Extender Substrate | Product | Citations |
|---|---|---|---|---|---|---|
| Quinolone Synthase (QNS) | Type III PKS | Aegle marmelos | N-methylanthraniloyl-CoA | Malonyl-CoA | 4-Hydroxy-1-methyl-2(1H)-quinolone | nih.govbiorxiv.orgfrontiersin.org |
| Benzalacetone Synthase (BAS) | Type III PKS | Rheum palmatum | N-methylanthraniloyl-CoA | Malonyl-CoA | 4-Hydroxy-2(1H)-quinolones | acs.orgarabjchem.org |
| HsPKS3 | Type III PKS | Huperzia serrata | N-methylanthraniloyl-CoA | Malonyl-CoA | Quinolone alkaloid | acs.org |
Ecological Significance and Role in Bacterial Secondary Metabolism and Inter-organismal Interactions
Quinolones produced by bacteria, particularly the 2-alkyl-4(1H)-quinolones (AQs), function as secondary metabolites with significant ecological roles. These molecules are crucial for bacterial survival and competition in diverse environments. asm.org One of their most well-documented functions is as signaling molecules in quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. mdpi.comjst.go.jp
In Pseudomonas aeruginosa, the related compounds 4-hydroxy-2-heptylquinoline (HHQ) and the Pseudomonas Quinolone Signal (PQS) are key signaling molecules that control the expression of multiple virulence factors. asm.orgmdpi.com While structurally distinct, this compound and its derivatives from Burkholderia are also considered part of the broader class of AQ signaling molecules. nih.govbeilstein-archives.org The presence of a methyl group at the C3 position is a characteristic feature of quinolones produced by Burkholderia species. beilstein-archives.org
These compounds also play a role in inter-organismal interactions. For example, AQs produced by P. aeruginosa have antimicrobial activity against other bacteria, particularly Gram-positive species like Staphylococcus aureus, and can inhibit the growth of phytoplankton. asm.org This gives the producing organism a competitive advantage in mixed microbial communities. jst.go.jp Additionally, some AQs act as iron chelators, helping the bacteria to acquire this essential nutrient from the environment. asm.org In the context of host-pathogen interactions, it has been suggested that the antioxidant properties of compounds like 4-hydroxy-3-methyl-2(1H)-quinolone may help pathogenic Burkholderia species counteract the reactive oxygen species-based immune responses of their hosts. nih.govnih.govbeilstein-archives.org
Advanced Applications and Future Research Directions
Applications in Drug Discovery and Pharmaceutical Development
The quinolone and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry because they can bind to multiple, diverse biological targets. mdpi.com This characteristic makes 4-Hydroxy-1-methyl-2-quinolone and its derivatives a focal point in the search for new therapeutic agents. mdpi.comnih.gov
The this compound core is a key intermediate in the synthesis of a wide array of pharmaceuticals. chemimpex.com Researchers have successfully synthesized and evaluated numerous derivatives, identifying compounds with promising biological activities. These activities include anti-inflammatory, antimicrobial, antioxidant, anticancer, and antimalarial properties. mdpi.comnih.govlookchem.com For example, research has focused on creating N-substituted-4-hydroxy-2-quinolinones and quinolinone-carboxamides to explore their dual potential as antioxidant and anti-inflammatory agents. mdpi.com Specific derivatives have been synthesized by reacting this compound with various reagents to produce compounds like 3-(4-chlorobenzyl)-4-hydroxy-1-methylquinolin-2(1H)-one and 3-(4-methoxybenzyl)-4-hydroxy-1-methylquinolinone, which are then studied for their therapeutic potential. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com
Table 1: Examples of Therapeutic Leads Derived from this compound
| Derivative Name | Starting Material | Potential Therapeutic Application | Reference(s) |
|---|---|---|---|
3-(4-methoxybenzyl)-4-hydroxy-1-methylquinolinone |
This compound | General pharmaceutical development | lookchem.comchemicalbook.comsigmaaldrich.com |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-hydroxy-1-methylquinolin-2(1H)-one |
This compound | General pharmaceutical development | chemicalbook.comsigmaaldrich.com |
3-(4-chlorobenzyl)-4-hydroxy-1-methylquinolin-2(1H)-one |
This compound | General pharmaceutical development | lookchem.comchemicalbook.comsigmaaldrich.com |
Quinolinone-carboxamides |
4-Hydroxy-2-quinolinone scaffold | Dual antioxidant and anti-inflammatory agents | mdpi.com |
Pyrano[3,2-c]quinolones |
4-Hydroxy-1-methylquinolin-2(1H)-one | Anticancer, antibacterial, antimalarial | rsc.org |
Furo[3,2-c]quinolones |
4-Hydroxy-1-methylquinolin-2(1H)-one | Antimicrobial, antiplatelet aggregation | rsc.org |
The 4-hydroxy-2-quinolinone scaffold is a highly attractive privileged structure for drug discovery research. mdpi.com Its inherent biological activities and versatile chemical nature allow it to serve as a foundational building block for creating more complex molecules. lookchem.com Research groups have developed synthetic strategies to modify this core structure, such as introducing carboxamide, cinnamic acid, or benzoic acid moieties, to create multi-target agents. mdpi.com For instance, pyrano[3,2-c]quinolone and furo[3,2-c]quinolone derivatives, synthesized from 4-hydroxy-1-methylquinoline-2(1H)-one, are found in natural products with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. rsc.org The development of these hybrid molecules is a key strategy in the ongoing effort to produce pharmaceuticals with improved and multiple therapeutic properties. mdpi.comresearchgate.net
Development of Fluorescent Probes for Biochemical Research and Biological Imaging
The intrinsic fluorescent properties of the 2-quinolone system make it a valuable tool in biochemical and analytical research. chemimpex.comresearchgate.net this compound is specifically employed in the creation of fluorescent probes designed for biological imaging. chemimpex.com These probes enable researchers to visualize cellular processes in real-time, offering insights into complex biological systems. chemimpex.com A related compound, 7-Hydroxy-4-methyl-2(1H)-quinolone, has been used to detect hydroxyl radicals associated with DNA damage, highlighting the potential of the quinolone core in designing sensitive and specific molecular probes. medchemexpress.com
Applications in Coordination Chemistry and Metal Ion Chelation Research
This compound's structure allows it to form chelates with various metal ions, a property that makes it highly useful in coordination chemistry. chemimpex.com This chelation ability facilitates research into complexation reactions and the development of new materials with specific properties. chemimpex.com Scientists have synthesized ligands from quinolone derivatives, such as (E)-N'-(1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylidene)-4-methoxybenzohydrazide, starting from 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolone. amazonaws.com The subsequent reaction of this ligand with metal salts, like Co(II) acetate, yields coordination complexes. amazonaws.com The study of these metal complexes is an active area of research, with potential applications stemming from their unique structural and biological properties. amazonaws.com
Table 2: Research in Metal Ion Chelation with Quinolone Derivatives
| Quinolone-based Ligand | Metal Ion(s) | Resulting Complex | Research Focus | Reference(s) |
|---|---|---|---|---|
(E)-N'-(1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylidene)-4-methoxybenzohydrazide |
Co(II), Fe(III), Zn(II) | Neutral metal(III) and metal(II) complexes | Synthesis, structural characterization (P-XRD), and biological activity screening | amazonaws.com |
This compound |
General metal ions | Metal ion chelates | Exploring complexation reactions and developing new materials | chemimpex.com |
Research in Material Science Applications (e.g., Functional Organic Materials, Luminescent Materials, Coatings, Polymers)
The applications of this compound extend into material science, where its unique characteristics are leveraged to create novel functional materials. lookchem.comresearchgate.net Due to the photoactive properties of the conjugated 2-quinolone system, this scaffold is investigated for use in luminescent materials and cationic metal sensors. researchgate.netresearchgate.netresearchgate.net Furthermore, it serves as a crucial intermediate in the synthesis of dyes and pigments. chemimpex.com Its stability and reactivity make it an ideal candidate for incorporation into various formulations to enhance product performance. chemimpex.com Research also explores the potential of quinolone-based compounds in areas like catalysis and environmental remediation. lookchem.com
Enzyme Engineering and Biocatalysis for Enhanced Quinolone Production
In nature, this compound is typically synthesized by type III polyketide synthases (T3PKSs). researchgate.netresearchgate.net This natural process has inspired the development of biocatalytic and chemo-enzymatic strategies for the synthesis of quinolones, which are often more sustainable than traditional chemical methods that may require harsh conditions and toxic reagents. nih.govnih.govresearchgate.net
Researchers have successfully used enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) to produce quinoline (B57606) and 2-quinolone derivatives. nih.govnih.govacs.org For example, a chemo-enzymatic cascade combining HRP with K₃Fe(CN)₆ has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolone derivatives. nih.gov
Furthermore, research into heterologous production systems is a promising avenue. aalto.fi Scientists have engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce quinolones. researchgate.netaalto.fi An artificial enzymatic cascade using a fungal T3PKS was successfully expressed in E. coli to produce an antimicrobial 4-methoxy-1-methyl-2-quinolone. researchgate.netresearchgate.net Enzyme engineering, guided by crystal structure analysis, is being used to identify hotspots for mutation to enhance the catalytic efficiency and substrate specificity of these enzymes, paving the way for the efficient and targeted bio-production of valuable quinolone scaffolds. researchgate.netresearchgate.netuni-konstanz.de
Table 3: Biocatalytic Systems for Quinolone Synthesis
| Enzyme(s) | Host Organism (if applicable) | Substrate(s) | Product(s) | Research Goal | Reference(s) |
|---|---|---|---|---|---|
| Monoamine Oxidase (MAO-N) | - | 1,2,3,4-tetrahydroquinolines | Quinolines | Development of biocatalytic methodologies for N-heterocycle synthesis | nih.govacs.org |
| Horseradish Peroxidase (HRP) / K₃Fe(CN)₆ | - | N-cyclopropyl-N-alkylanilines | 2-quinolones | Chemo-enzymatic cascade for 2-quinolone construction | nih.govacs.org |
| Fungal Type III Polyketide Synthases (AthePKS, FerePKS) | Escherichia coli | N-methylanthraniloyl-CoA, Malonyl-CoA | 4-methoxy-1-methyl-2-quinolone | In vivo biosynthesis via an artificial enzymatic cascade | researchgate.netresearchgate.net |
| CoA-ligase, Polyketide synthase (from P. aeruginosa) | Saccharomyces cerevisiae | Anthranilate, Malonyl-CoA | 2,4-dihydroxy quinoline (DHQ), this compound (HMQ) | Optimization of heterologous production pathways | aalto.fi |
Future Prospects in Chemical Biology and Translational Research for this compound Derivatives
The 4-hydroxy-2-quinolone scaffold, of which this compound is a key representative, is recognized as a privileged structure in drug discovery and chemical biology. mdpi.comresearchgate.net This class of heterocyclic compounds has demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. mdpi.comontosight.airesearchgate.net The future prospects for derivatives of this compound are expanding beyond the parent molecule, focusing on the design of novel compounds with enhanced potency, selectivity, and multi-target capabilities for use as sophisticated biological tools and next-generation therapeutics.
Advancements in Chemical Biology
In chemical biology, the focus is on using chemistry to understand and manipulate biological systems. Derivatives of this compound are poised to make significant contributions in this area.
Fluorescent Probes and Sensors: The inherent fluorescent properties of the 2-quinolone system make it an attractive core for developing molecular probes. researchgate.netchemimpex.com Future research will likely involve synthesizing derivatives that can act as sensors for specific metal ions or for real-time imaging of cellular processes. chemimpex.com By modifying the core structure, researchers can fine-tune the photophysical properties to create tools for advanced biological imaging. researchgate.net
Target Identification and Validation: The development of libraries of this compound derivatives is a key strategy for identifying and validating novel drug targets. These compounds can be used in screening assays to probe complex biological pathways. Theoretical modeling, such as docking studies, is already being employed to evaluate the interaction of quinolone derivatives with specific protein targets like the ribosomal S6 kinase 4 (RSK-4), which is implicated in prostate cancer. ccij-online.org This computational approach helps to predict and rationalize the biological activity of new derivatives, guiding synthetic efforts toward more effective biological tools.
Biocatalytic Synthesis: The use of enzymes to synthesize complex molecules represents a frontier in chemical biology. Researchers have demonstrated that fungal polyketide synthases can produce substituted 2-quinolones, including this compound. researchgate.net Future work in this area could involve engineering these enzymes to create a wider variety of derivatives, providing a green and efficient platform for generating molecular diversity for drug screening and chemical biology applications. researchgate.net
Directions in Translational Research
Translational research aims to bridge the gap between basic science discoveries and clinical applications. Derivatives of this compound hold significant promise for the development of new medicines.
Oncology: The quinolone scaffold is a cornerstone of many anticancer agents. mdpi.comontosight.ai Research is actively focused on creating derivatives that target specific cancer-related pathways. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has been investigated for its ability to inhibit phosphatidylinositol 3-kinase (PI3Kα), a critical enzyme in cancer cell growth and survival. mdpi.com Similarly, theoretical studies have identified this compound derivatives as potential inhibitors of RSK-4, suggesting a role in treating castration-resistant prostate cancer. ccij-online.org
Anti-Inflammatory Agents: Given the known anti-inflammatory activity of the quinolinone scaffold, future research is directed at developing potent and selective inhibitors of inflammatory targets. mdpi.com Carboxamide derivatives of 4-hydroxy-2-quinolinone have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX), an indicator of anti-inflammatory potential. researchgate.net This line of inquiry could lead to new treatments for chronic inflammatory diseases.
Antimicrobial Agents: The this compound structure serves as a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial agents. chemimpex.comlookchem.com The challenge in this field is overcoming microbial resistance. Future work will involve designing novel derivatives that can evade existing resistance mechanisms or that possess broad-spectrum activity against a range of bacterial and fungal pathogens. mdpi.com
The table below summarizes key research findings on the applications of this compound derivatives.
| Derivative Class | Biological Target / Application | Therapeutic Area | Key Findings / Potential |
| Quinolone Carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) Inhibition | Oncology | Designed as specific inhibitors of a key enzyme in cancer cell signaling. mdpi.com |
| Substituted 4-hydroxy-2-quinolones | Ribosomal S6 Kinase 4 (RSK-4) Interaction | Oncology (Prostate Cancer) | Theoretical models show potential interaction, suggesting a pathway to inhibit cancer growth. ccij-online.org |
| Quinolone Carboxamides | Soybean Lipoxygenase (LOX) Inhibition | Anti-inflammatory | Derivatives show inhibitory activity, indicating potential for development as anti-inflammatory drugs. researchgate.net |
| General Derivatives | Fluorescent Probes | Chemical Biology / Diagnostics | The core scaffold's photoactive properties are utilized for creating tools for biological imaging. researchgate.netchemimpex.com |
Advanced Research Methodologies and Characterization in Academic Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the characterization of 4-Hydroxy-1-methyl-2-quinolone, providing detailed information about its atomic composition, bonding, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound. While a complete, assigned spectrum for the compound is not detailed in all literature, analysis of its derivatives provides significant insight. For instance, in a closely related 3-substituted derivative, the N-methyl group protons present as a distinct singlet. The aromatic protons of the quinolone ring system typically appear in the downfield region of the ¹H NMR spectrum, consistent with their aromatic character. mdpi.com
In broader studies of 4-hydroxy-2-quinolone analogues, a characteristic pattern is often observed in ¹³C NMR spectra, with signals around 174 ppm and 161 ppm indicating the C-4 and C-2 carbons of the quinolone ring, respectively. nih.gov
Table 1: Representative ¹H NMR Data for the this compound Moiety
| Proton | Chemical Shift (δ) ppm (Typical) | Multiplicity |
|---|---|---|
| N-CH₃ | ~3.5 | Singlet |
| Aromatic Protons (H-5 to H-8) | ~7.2 - 8.2 | Multiplets |
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The compound's IUPAC name is 4-hydroxy-1-methylquinolin-2-one, and it has a molecular formula of C₁₀H₉NO₂. nih.gov This corresponds to a molecular weight of 175.18 g/mol . nih.gov
Electron ionization mass spectrometry (EI-MS) data reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed as the most intense signal (base peak).
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | PubChem nih.gov |
| Molecular Weight | 175.18 g/mol | PubChem nih.gov |
| m/z Base Peak | 175 | PubChem nih.gov |
| m/z 2nd Highest Peak | 146 | PubChem nih.gov |
| m/z 3rd Highest Peak | 146 | PubChem nih.gov |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. While a specific spectrum for this compound is not extensively published, data from its close analogue, 4-hydroxy-2(1H)-quinolone, shows characteristic absorption bands. These include a broad band for the O-H group stretch around 3360 cm⁻¹, a strong absorption for the C=O (amide) stretch at approximately 1657 cm⁻¹, and bands for aromatic C=C stretching near 1508 cm⁻¹. Similar characteristic peaks are expected for the N-methylated title compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Studies
UV-Vis spectroscopy provides information about the conjugated π-electron system within the quinolone structure. The closely related compound 4-hydroxy-2(1H)-quinolone exhibits two strong absorption bands in methanol at λmax of 269 nm and 314 nm, which is characteristic of the quinolone skeleton. researchgate.net This suggests that this compound would have a similar UV absorption profile due to the shared chromophore.
Crystallographic Studies (e.g., X-ray Diffraction Analysis)
Single-crystal X-ray diffraction has been utilized to determine the precise three-dimensional structure of this compound. bohrium.com These studies confirm that the compound crystallizes in its enol tautomeric form. bohrium.com
The analysis reveals that the fused rings of the quinolone system are nearly planar but slightly bent. In the crystal lattice, molecules are interconnected through strong intermolecular O–H···O hydrogen bonds, which organize them into one-dimensional linear polymer chains. These chains are further stabilized by intermolecular asymmetric π-π stacking interactions between the aromatic rings of adjacent molecules. bohrium.com The crystallographic studies were conducted on a Bruker D8 Venture diffractometer. bohrium.com
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic methods are indispensable for the synthesis, purification, and analysis of this compound.
Thin-Layer Chromatography (TLC) is routinely used as a rapid, qualitative method to monitor the progress of chemical reactions during the synthesis of quinolone derivatives. nih.govnih.govrsc.org By spotting the reaction mixture on a silica (B1680970) plate and developing it with an appropriate solvent system, chemists can track the consumption of starting materials and the formation of the desired product. nih.gov
High-Performance Liquid Chromatography (HPLC) is the standard technique for the final purity assessment and quantification of this compound. bldpharm.comsigmaaldrich.com Commercial suppliers often specify purity as ≥98%, determined by HPLC. sigmaaldrich.comsigmaaldrich.com The method can be coupled with detectors such as UV or mass spectrometry (HPLC-MS) for more comprehensive analysis. nih.govptfarm.pl For instance, one purification protocol for a related compound involved a reversed-phase ODS (octadecylsilane) column with an acetonitrile/water mobile phase. nih.gov
Electrochemical Analytical Methods (e.g., Cyclic Voltammetry, Controlled-Potential Coulometry)
Electrochemical analytical methods are pivotal in elucidating the redox properties and reaction mechanisms of quinolone derivatives. For this compound, techniques such as cyclic voltammetry and controlled-potential coulometry have been instrumental in characterizing its behavior, particularly as a nucleophile in electrochemical reactions.
In studies investigating the electrochemical oxidation of catechols, this compound has been employed as a nucleophile. The reaction mechanism is typically studied using cyclic voltammetry, which provides insights into the oxidation and reduction processes of the interacting molecules. The voltammograms reveal the potential at which these reactions occur and can indicate the formation of new chemical species.
Controlled-potential coulometry is another technique used in conjunction with cyclic voltammetry to provide quantitative data on the number of electrons transferred during the electrochemical reaction. This information is crucial for confirming the proposed reaction mechanism. By maintaining a constant potential, the total charge passed through the solution is measured, allowing for the determination of the extent of the reaction and the number of electrons involved in the process.
The application of these electrochemical methods has been significant in the electrosynthesis of novel derivatives. For instance, the electrochemical oxidation of various catechols in the presence of this compound leads to the formation of new compounds through a Michael addition reaction. The precise conditions for these syntheses, such as pH and solvent, are often optimized using data obtained from cyclic voltammetry experiments.
Below is a table summarizing the key applications of these electrochemical methods in the study of this compound:
| Electrochemical Method | Application in this compound Research | Key Findings |
| Cyclic Voltammetry | Study of the electrochemical oxidation of catechols in the presence of this compound. | Provides information on the redox potentials and helps in elucidating the reaction mechanism. |
| Controlled-Potential Coulometry | Quantitative analysis of electron transfer in the electrochemical synthesis of derivatives. | Determines the number of electrons involved in the reaction, confirming the proposed mechanism. |
In Vitro and In Vivo Biological Assay Methodologies
The biological activities of this compound and its analogs are extensively evaluated using a variety of in vitro and in vivo assays. These studies are crucial for determining the therapeutic potential of these compounds, particularly in the areas of antimicrobial and anticancer research.
In Vitro Assays
In vitro assays are fundamental for the initial screening of the biological activity of this compound derivatives. These assays are typically conducted on microorganisms or cultured cells in a controlled laboratory setting.
Antimicrobial Assays: The antibacterial and antifungal properties of quinolone derivatives are commonly assessed using broth microdilution methods. This technique determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Standard bacterial strains often used in these assays include Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For antifungal activity, strains like Aspergillus flavus are frequently employed. The results of these assays are often determined by observing turbidity or by using indicator dyes like resazurin, which changes color in the presence of viable cells.
Cytotoxicity Assays: The potential of this compound analogs as anticancer agents is evaluated through cytotoxicity assays on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of the color is proportional to the number of viable cells. This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Commonly used cancer cell lines for screening quinolone derivatives include those from colon cancer (HCT116), lung cancer (A549), prostate cancer (PC3), and breast cancer (MCF-7).
The following table summarizes common in vitro assays used for 4-hydroxy-2-quinolone analogs:
| Assay Type | Methodology | Organisms/Cell Lines | Measured Parameter |
| Antibacterial | Broth Microdilution | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) |
| Antifungal | Broth Microdilution | Aspergillus flavus | Minimum Inhibitory Concentration (MIC) |
| Cytotoxicity | MTT Assay | HCT116, A549, PC3, MCF-7 | IC50 (50% Inhibitory Concentration) |
In Vivo Assays
Computational Chemistry Methodologies in Quinolone Research
Computational chemistry plays a significant role in modern drug discovery and development, and the field of quinolone research is no exception. A variety of computational methodologies are employed to understand the structure-activity relationships, predict biological activities, and design novel quinolone derivatives with improved properties.
Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In quinolone research, DFT calculations are utilized to determine the conformational preferences, optimized geometries, and electronic properties of compounds like this compound. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. Furthermore, DFT is used to calculate various molecular descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are often correlated with biological activity.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinolone research, molecular docking is used to simulate the interaction between a quinolone derivative and its biological target, which is often an enzyme or a receptor. For example, the binding of quinolone-based antibacterial agents to DNA gyrase can be modeled to understand the key interactions responsible for their inhibitory activity. These studies are crucial for rational drug design, as they can help in identifying potential new drug candidates and in optimizing the structure of existing ones to enhance their binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In quinolone research, QSAR models are developed to predict the antibacterial, antifungal, or anticancer activity of new derivatives based on their structural features. These models are built using a set of known compounds with their experimentally determined activities and a range of calculated molecular descriptors. The resulting QSAR equations can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.
The table below outlines the application of these computational methodologies in the study of quinolone compounds:
| Computational Methodology | Application in Quinolone Research | Key Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, conformational analysis, and molecular descriptors. | Understanding of molecular stability, reactivity, and properties for QSAR models. |
| Molecular Docking | Simulation of the binding of quinolone derivatives to biological targets (e.g., enzymes, receptors). | Prediction of binding modes and affinities, aiding in rational drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity of quinolone derivatives. | Identification of key structural features for activity and virtual screening of new compounds. |
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-1-methyl-2-quinolone, and how do reaction conditions influence yield and purity?
The compound is synthesized via cyclocondensation of substituted anilines with β-ketoesters under acidic conditions. Microwave-assisted synthesis significantly enhances reaction efficiency (e.g., 30–40% yield improvement) by reducing reaction time and improving regioselectivity . BiCl₃ catalysis in solvent-free systems under microwave irradiation offers a green chemistry approach, achieving >85% purity . Conventional thermal methods require longer durations (6–12 hours) and may yield byproducts due to thermal decomposition .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Structural elucidation relies on ¹H/¹³C NMR (e.g., DMSO-d₆ solvent for hydrogen bonding analysis), HRMS for molecular ion confirmation, and X-ray crystallography. Key parameters include bond lengths (C2–O1: 1.23 Å), angles (C3–C2–O1: 120°), and hydrogen-bonding networks (O–H···N interactions) critical for stability . Anisotropic displacement parameters from single-crystal data reveal molecular rigidity .
Q. What experimental models are typically used to assess the anti-inflammatory activity of this compound derivatives?
In vitro assays include COX-1/COX-2 inhibition (IC₅₀ values: 0.5–10 μM) and TNF-α suppression in macrophage models. Derivatives with 3-carboxylic acid substituents show enhanced activity due to improved hydrogen bonding with catalytic serine residues . In vivo carrageenan-induced edema models in rodents are used for validation .
Q. How do substituents at the 3-position of the quinolone ring affect the compound's physicochemical properties?
Electron-withdrawing groups (e.g., –COOH, –NO₂) increase solubility in polar solvents (logP reduction by 1.5–2.0 units) and enhance hydrogen-bonding capacity, improving bioavailability. Bulky aryl substituents at C3 reduce rotational freedom, stabilizing the planar quinoline core .
Q. What analytical techniques are critical for quantifying this compound in complex mixtures during pharmacokinetic studies?
Reverse-phase HPLC (C18 column, λ = 254 nm) with acetonitrile/water gradients achieves baseline separation. LC-MS/MS (MRM mode) provides nanogram-level sensitivity for plasma samples, validated via spike-recovery assays (95–105% accuracy) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different derivatives of this compound?
Multivariate SAR analysis identifies substituent-specific effects. For example, 3-phenyl derivatives exhibit anti-inflammatory activity (COX-2 IC₅₀ = 1.2 μM), while 3-carboxyethyl analogs show antimycobacterial effects (MIC = 8 μg/mL). Conflicting data are resolved by correlating logD values with membrane permeability .
Q. How can computational chemistry aid in predicting the reactivity and biological targets of this compound derivatives?
Molecular docking (AutoDock Vina) identifies binding poses in COX-2 (ΔG = −9.2 kcal/mol) and DNA gyrase. QSAR models using Hammett σ constants and Hirshfeld charges predict bioactivity (R² = 0.89). DFT calculations (B3LYP/6-311G**) reveal electrophilic attack susceptibility at C5 .
Q. What are the key challenges in designing selective this compound derivatives for specific biological targets, and how are they addressed?
Off-target binding due to planar aromatic systems is mitigated by introducing steric hindrance (e.g., 1-methyl group) or polar moieties (e.g., –SO₂NH₂). Selectivity for kinase inhibition vs. antimicrobial activity is achieved by tuning π-stacking interactions .
Q. What role do tandem cyclization reactions play in synthesizing complex heterocyclic systems derived from this compound?
Brønsted acidic ionic liquids catalyze tandem cyclization with chalcones, forming pyrano[3,2-c]quinolin-2-ones. This method constructs fused rings (70–80% yield) with regiospecificity, critical for diversifying bioactivity .
Q. How do crystal packing interactions influence the stability and bioavailability of this compound derivatives?
Crystallographic studies reveal dimeric O–H···N hydrogen bonds (2.8 Å) and π-π stacking (3.5 Å interplanar distance), enhancing thermal stability (Tₘ > 250°C). Reduced aqueous solubility from tight packing is addressed via co-crystallization with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
